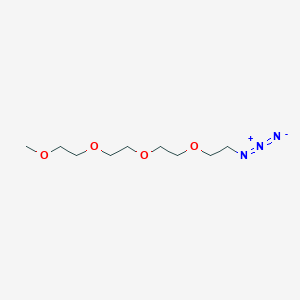

m-PEG4-azide

Beschreibung

Eigenschaften

IUPAC Name |

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOZZVDSANUDAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679821 |

Source

|

| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606130-90-9 |

Source

|

| Record name | 13-Azido-2,5,8,11-tetraoxatridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-Azidoethyl)-O'-methyl-triethylene glycole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG4-azide: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-azide with a four-unit PEG chain (m-PEG4-azide), a versatile heterobifunctional linker crucial in modern bioconjugation and drug development. We will delve into its core structure, physicochemical properties, and detailed protocols for its application in "click chemistry."

Core Structure and Properties of this compound

This compound is a chemical compound featuring a methoxy-terminated polyethylene glycol (PEG) chain with a terminal azide group. The PEG chain is hydrophilic, enhancing the solubility of the molecule and its conjugates in aqueous media. The azide group is a key functional moiety for highly specific and efficient bioconjugation reactions.

The fundamental structure of this compound consists of a methoxy group (CH₃O-), followed by a tetraethylene glycol spacer (- (CH₂CH₂O)₄-), and terminating with an azide group (-N₃). This structure provides a balance of hydrophilicity and reactivity, making it an ideal linker for modifying proteins, peptides, and other biomolecules.[1][2]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below, compiled from various commercial suppliers.

| Property | Value | Reference(s) |

| CAS Number | 606130-90-9 | [2][3] |

| Molecular Formula | C₉H₁₉N₃O₄ | [2][3] |

| Molecular Weight | 233.27 g/mol | [3] |

| Purity | >95% - 98% | [2][3] |

| Appearance | Colorless oil | [4] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF | [4] |

| SMILES | COCCOCCOCCOCCN=[N+]=[N-] | [3] |

Applications in Bioconjugation via Click Chemistry

The terminal azide group of this compound allows for its participation in "click chemistry" reactions, a class of reactions known for their high efficiency, specificity, and biocompatibility.[3] The two primary types of click chemistry involving azides are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5][6] This reaction forms a stable triazole linkage.

This protocol provides a general guideline for the conjugation of an alkyne-modified protein with this compound.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Anhydrous DMSO or DMF

-

Purification tools (e.g., size-exclusion chromatography columns)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the this compound stock solution to achieve the desired molar excess (typically 10-50 fold excess relative to the protein).

-

-

Catalyst Preparation:

-

Initiation of the Click Reaction:

-

Add the prepared copper(I) catalyst to the protein-azide mixture. A typical final concentration for the catalyst is 25 equivalents relative to the azide.[7]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 40 equivalents relative to the azide.[7]

-

-

Incubation:

-

Purification:

-

Purify the resulting protein conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents and byproducts.[7]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[9] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.[9]

This protocol outlines the general steps for conjugating this compound to a protein that has been pre-functionalized with a DBCO moiety.

Materials:

-

DBCO-modified protein in an azide-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous DMSO or DMF

-

Purification tools (e.g., size-exclusion chromatography columns)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-modified protein solution.

-

Add the this compound stock solution to the protein solution. A molar excess of 1.5–10 equivalents of the azide is recommended to enhance conjugation efficiency.[9]

-

-

Incubation:

-

Purification:

-

Purify the protein conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted this compound.

-

Visualizing the Bioconjugation Workflow

The following diagrams illustrate the logical flow of the CuAAC and SPAAC bioconjugation processes.

References

- 1. mPEG4-Azide - CD Bioparticles [cd-bioparticles.net]

- 2. This compound, 606130-90-9 | BroadPharm [broadpharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. confluore.com.cn [confluore.com.cn]

- 6. Click chemistry for targeted protein ubiquitylation and ubiquitin chain formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axispharm.com [axispharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to m-PEG4-azide: Chemical Properties, Solubility, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of m-PEG4-azide, a versatile heterobifunctional linker molecule. The information is tailored for researchers and professionals in the fields of chemistry, biology, and drug development who utilize bioconjugation techniques.

Core Chemical Properties

This compound, also known as 1-azido-11-methoxy-3,6,9-trioxaundecane, is a polyethylene glycol (PEG) derivative containing a terminal methoxy group and an azide functional group. The PEG spacer enhances the molecule's hydrophilicity and biocompatibility.

| Property | Value | References |

| Molecular Formula | C9H19N3O4 | [][2][3][4] |

| Molecular Weight | 233.26 g/mol | [5] |

| CAS Number | 606130-90-9 | [][2][3][4] |

| Appearance | Colorless to light yellow oil or liquid | [5] |

| Purity | Typically >95% | [2][3][4] |

Solubility Profile

The hydrophilic nature of the tetra-ethylene glycol (PEG4) spacer imparts excellent solubility in a wide range of solvents. This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffers. While precise quantitative solubility data can vary by manufacturer and specific batch, the following table summarizes its general solubility.

| Solvent | Solubility | References |

| Water | Soluble | [6] |

| Dimethyl sulfoxide (DMSO) | Soluble | [6] |

| Dimethylformamide (DMF) | Soluble | [7] |

| Dichloromethane (DCM) | Soluble | [7] |

| Tetrahydrofuran (THF) | Soluble | [8] |

| Acetonitrile | Soluble | [7] |

| Ethanol | Soluble | [9] |

Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common application for this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide group reacts with a terminal alkyne to form a stable triazole linkage.[10][11]

Below is a generalized protocol for the bioconjugation of an alkyne-containing molecule (e.g., a protein, peptide, or small molecule) with this compound.

Materials:

-

Alkyne-modified molecule

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent for dissolving reagents (e.g., DMSO, DMF, or water)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the alkyne-modified molecule in the reaction buffer to the desired concentration.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).

-

Prepare stock solutions of CuSO4, sodium ascorbate, and the copper ligand in water.

-

-

Reaction Setup:

-

In a reaction vessel, add the solution of the alkyne-modified molecule.

-

Add the desired molar excess of the this compound stock solution to the reaction vessel.

-

Add the copper ligand to the reaction mixture. The ligand helps to stabilize the copper(I) ion and increase reaction efficiency.[12]

-

Add the CuSO4 stock solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.[12]

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature with gentle mixing.

-

Reaction times can vary from 1 to 4 hours, depending on the specific reactants and concentrations. The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, the conjugated product must be purified from excess reagents and byproducts.

-

Common purification methods include size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the biomolecule.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for CuAAC.

Caption: CuAAC reaction mechanism.

References

- 2. benchchem.com [benchchem.com]

- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 4. Molecular designs with PEG groups for water-solubilization of sparsely substituted porphyrins - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01178C [pubs.rsc.org]

- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Methyltetrazine-PEG4-Azide - Bifunctional Crosslinkers - 产品展示 - ClickChemistryTools官方授权总代理|靶点科技(北京)有限公司 [clickchemistrytools.com.cn]

- 9. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, 606130-90-9 | BroadPharm [broadpharm.com]

- 11. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 12. jenabioscience.com [jenabioscience.com]

The Pivotal Role of the PEG4 Spacer in Bioconjugation: A Technical Guide

Introduction

In the landscape of advanced biotherapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. It profoundly influences the conjugate's solubility, stability, pharmacokinetics, and overall efficacy. Among the various linker technologies, discrete polyethylene glycol (PEG) spacers have become a cornerstone, with the PEG4 spacer—a chain of four ethylene glycol units—being particularly prominent.[1][2] Its defined structure, hydrophilicity, and flexibility provide an optimal balance of properties to overcome common challenges in drug development.[1] This technical guide provides an in-depth exploration of the PEG4 spacer, summarizing quantitative data, detailing experimental protocols, and visualizing its functional role for researchers, scientists, and drug development professionals.

Core Functions and Advantages of the PEG4 Spacer

The discrete nature of the PEG4 spacer, meaning it is a single molecular entity with a defined structure and molecular weight, is a significant advantage over traditional polydisperse PEGs.[2] This homogeneity ensures batch-to-batch consistency and a well-characterized product, which is crucial for manufacturing and regulatory approval.[2] The functional contributions of the PEG4 spacer are multifaceted:

-

Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, leading to a high risk of aggregation in aqueous environments.[1][3] Aggregation can diminish efficacy and trigger an immune response.[1][3] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, mitigating aggregation and improving formulation stability.[1][4][5]

-

Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the biologic (e.g., an antibody) and the conjugated payload.[1] This spacing is vital for preserving the biological activity of the antibody by preventing the payload from sterically hindering its binding to its target antigen.[1][6]

-

Improved Pharmacokinetics and Stability: The PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][4] By creating a protective hydration shell, the PEG spacer can shield the conjugate from enzymatic degradation and reduce clearance by the kidneys.[1][7] This "stealth" effect leads to improved drug exposure at the target site and a better overall therapeutic index.[1][5]

-

Reduced Immunogenicity: The hydration layer created by the PEG spacer can mask immunogenic epitopes on the payload or linker, reducing the risk of the bioconjugate being recognized and neutralized by the immune system.[1]

Quantitative Impact of PEG Spacer Length

While the PEG4 spacer often provides a favorable balance of properties, the optimal PEG length is highly dependent on the specific antibody, payload, and conjugation chemistry.[1] The selection of spacer length requires empirical validation to achieve the desired therapeutic profile. The following tables summarize quantitative data from various studies, illustrating the context-dependent effects of PEG spacer length.

Table 1: Effect of PEG Spacer Length on Bioconjugate Properties

| Bioconjugate | PEG Spacer Length | Key Observation | Quantitative Data | Reference(s) |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | Lipophilicity | LogD = -2.27 ± 0.07 | [1][8] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Lower liver uptake in vivo compared to other lengths | - | [1][8] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG4 | Binding Affinity | IC50 = 5.4 ± 0.4 nM | [1][8] |

| 68Ga-NOTA-RM26 (Bombesin analog) | PEG6 | Highest hydrophilicity | LogD = -2.50 ± 0.09 | [1][8] |

| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved | - | [1][2] |

| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation | - | [1][2] |

| Anti-FGFR1 Peptibody-vcMMAE | PEG4 | Slightly weaker binding affinity vs. unconjugated | Kd = 110 nM | [1] |

| Radiolabeled Ligand | PEG4 | Significant reduction in kidney uptake | ~10-fold reduction vs. non-PEGylated | [1] |

| Radiolabeled Ligand | PEG8 | Lesser reduction in kidney uptake vs. PEG4 | ~5-fold reduction vs. non-PEGylated | [1] |

Table 2: Impact of PEG Spacer Length on Serum Stability and In Vivo Performance

| Bioconjugate | PEG Spacer Length | Parameter | Result | Reference(s) |

| Bombesin-based radiolabeled antagonist | PEG2 | Serum Stability | T1/2 = 246 ± 4 min | [9] |

| Bombesin-based radiolabeled antagonist | PEG6 | Serum Stability | T1/2 = 584 ± 20 min | [9] |

| Bombesin-based radiolabeled antagonist | PEG4 | Tumor-to-Kidney Ratio (4h) | 7.8 | [9] |

| Bombesin-based radiolabeled antagonist | PEG6 | Tumor-to-Kidney Ratio (4h) | 9.7 | [9] |

Experimental Protocols in PEG4 Bioconjugation

The successful implementation of PEG4 spacers requires robust and well-characterized conjugation protocols. The two most common strategies involve reacting functionalized PEG linkers with either primary amines (lysine residues) or free thiols (cysteine residues) on the protein.

Protocol 1: Amine-Reactive Conjugation via N-Hydroxysuccinimide (NHS) Ester

This method targets accessible primary amines, such as the side chains of lysine residues and the N-terminus of the protein, to form stable amide bonds.[10]

Principle: An NHS-ester functionalized PEG4 linker reacts with primary amines on the antibody in a pH-dependent manner (typically pH 7.2-8.5) to form a covalent amide linkage.

Materials:

-

Antibody in amine-free buffer (e.g., PBS, pH 7.4)

-

NHS-PEG4-Payload linker, dissolved in a compatible organic solvent (e.g., DMSO)

-

Quenching buffer (e.g., 1 M Tris or Glycine, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) column)

Detailed Methodology:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Ensure the buffer pH is between 7.2 and 8.5 for optimal reaction efficiency.

-

Linker Preparation: Dissolve the NHS-PEG4-Payload linker in DMSO to create a concentrated stock solution (e.g., 10-20 mM).

-

Conjugation Reaction: Add a calculated molar excess of the linker solution to the antibody solution. The exact ratio (e.g., 5-10 fold molar excess) must be optimized to achieve the target Drug-to-Antibody Ratio (DAR). Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11] This will react with and neutralize any excess, unreacted NHS-ester linker. Incubate for 30 minutes.

-

Purification: Remove unreacted linker, payload, and quenching agent by purifying the conjugate. Size exclusion chromatography (SEC) is a common and effective method, as the larger ADC will elute before the smaller, unconjugated species.[3] Dialysis is an alternative method.

-

Characterization: Analyze the purified conjugate to determine purity, DAR, and aggregation levels.

Protocol 2: Thiol-Reactive Conjugation via Maleimide

This site-specific method targets free sulfhydryl groups on cysteine residues. Often, this requires the reduction of existing disulfide bonds within the antibody (e.g., interchain disulfides) to make the cysteines available for conjugation.

Principle: A maleimide-functionalized PEG4 linker reacts specifically with the sulfhydryl group of a cysteine residue to form a stable thioether bond.[12] The reaction is most efficient at a pH between 6.5 and 7.5.

Materials:

-

Antibody in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., TCEP or DTT)

-

Maleimide-PEG4-Payload linker, dissolved in DMSO

-

Quenching reagent (e.g., free cysteine or N-acetylcysteine)

-

Purification system (e.g., SEC column)

Detailed Methodology:

-

Antibody Reduction: To expose free thiols, incubate the antibody with a mild reducing agent like TCEP at a 2-5 fold molar excess. The reaction is typically run for 1-2 hours at 37°C. It is critical to remove the reducing agent before adding the maleimide linker, often via a desalting column.[11]

-

Linker Preparation: Dissolve the Maleimide-PEG4-Payload linker in DMSO to create a concentrated stock solution.

-

Conjugation Reaction: Add the linker solution to the reduced antibody. The reaction is typically faster than NHS-ester chemistry and can be completed in 1 hour at room temperature.

-

Quenching: Add a quenching reagent like free cysteine at a concentration several times higher than the initial sulfhydryl concentration to react with any excess maleimide groups.[1]

-

Purification: Purify the conjugate using SEC or dialysis to remove unreacted materials.[1]

-

Characterization: Analyze the final product as described in the previous protocol.

Protocol 3: Characterization of the Bioconjugate

Thorough characterization is essential to ensure the quality, consistency, and safety of the final product.[13]

-

Size Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and quantify the presence of high molecular weight species (aggregates) or fragments.[14] The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.[3]

-

Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-antibody ratio (DAR) distribution. Species with different numbers of conjugated drugs will have different hydrophobicities and will be separated by the column.[14]

-

Reversed-Phase HPLC (RP-HPLC): Often coupled with mass spectrometry, this technique can be used to determine the average DAR and confirm the identity of the conjugate after deglycosylation and/or fragmentation.[14]

-

Mass Spectrometry (MS): Provides an accurate mass of the intact conjugate and its subunits, allowing for precise confirmation of the DAR and the identity of the conjugated species.[15][16]

-

SDS-PAGE: A qualitative technique that shows a shift in the molecular weight of the protein upon PEGylation, providing initial confirmation of successful conjugation.[3]

Visualizing the Role of PEG4 in Bioconjugates

Diagrams can help illustrate the structural and functional impact of incorporating a PEG4 spacer into a bioconjugate like an ADC.

The "shielding" effect of the PEG spacer is fundamental to its role in improving the pharmacokinetic profile of a bioconjugate.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large and critical role in the design and success of modern bioconjugates. By providing a discrete, hydrophilic, and flexible linkage, it directly addresses fundamental challenges in drug development, including payload solubility, conjugate stability, aggregation, and pharmacokinetics.[1] Its defined length helps preserve the biological function of the targeting moiety, while its physicochemical properties contribute to a more favorable safety and efficacy profile. The detailed protocols and quantitative data provided in this guide offer a practical framework for the rational design and successful application of PEG4 technology in creating the next generation of targeted therapeutics and advanced research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. labinsights.nl [labinsights.nl]

- 6. pubs.acs.org [pubs.acs.org]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. idosi.org [idosi.org]

- 13. adcreview.com [adcreview.com]

- 14. pharmafocusamerica.com [pharmafocusamerica.com]

- 15. enovatia.com [enovatia.com]

- 16. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of m-PEG4-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methoxy-poly(ethylene glycol)4-azide (m-PEG4-azide) in click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility. This document delves into the fundamental principles of both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering detailed experimental protocols, quantitative data, and visual diagrams to support researchers in drug development and other scientific disciplines.

Introduction to this compound in Click Chemistry

This compound is a heterobifunctional linker molecule that plays a pivotal role in modern bioconjugation techniques. Its structure consists of two key components: a terminal azide group (-N3) and a short, hydrophilic tetra-poly(ethylene glycol) (PEG4) chain with a terminal methoxy group. The azide group is the reactive handle for click chemistry, while the PEG4 linker imparts favorable physicochemical properties, such as increased aqueous solubility and reduced steric hindrance, to the molecules it modifies.[1]

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[2] The two primary forms of click chemistry involving azides are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] this compound is a versatile reagent that can participate in both of these reactions, making it a valuable tool for covalently linking molecules in a variety of contexts, from drug delivery systems to diagnostic imaging agents.[5][6]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C9H19N3O4 | [5] |

| Molecular Weight | 233.27 g/mol | [5] |

| Appearance | Colorless to pale yellow oil/liquid | [7] |

| Purity | >95% | [7] |

| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM, THF, acetonitrile) | [7] |

| Storage Conditions | -20°C, desiccated | [5] |

Mechanism of Action in Click Chemistry

The core of this compound's functionality lies in the 1,3-dipolar cycloaddition reaction of its terminal azide group with an alkyne. This reaction results in the formation of a stable triazole ring, covalently linking the this compound to the alkyne-containing molecule. The specific mechanism, however, differs significantly between the copper-catalyzed and strain-promoted approaches.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used form of click chemistry.[3] It involves the reaction of an azide with a terminal alkyne, catalyzed by a copper(I) species.[2] This reaction is characterized by its high reaction rates, excellent yields, and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[8]

The catalytic cycle of CuAAC is generally understood to proceed through the following steps:

-

Formation of Copper(I)-acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate.

-

Activation of the Azide: The azide then coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated azide and the alkyne, leading to the formation of a six-membered copper-containing intermediate.

-

Rearomatization and Catalyst Regeneration: This intermediate then rearranges to form the stable 1,4-disubstituted triazole product, releasing the Cu(I) catalyst to re-enter the catalytic cycle.

The presence of the PEG4 linker in this compound can enhance the solubility of the reactants in the aqueous buffers often used for bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in live-cell imaging or in vivo studies, SPAAC provides a powerful alternative.[9] This "copper-free" click chemistry utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a catalyst.[10][11]

The driving force for this reaction is the high ring strain of the cyclooctyne. The release of this strain upon the formation of the more stable triazole ring provides the necessary activation energy for the reaction to proceed. The reaction mechanism is a concerted [3+2] dipolar cycloaddition, similar to the uncatalyzed Huisgen cycloaddition, but with significantly accelerated kinetics due to the ring strain of the alkyne.

The role of the PEG4 linker in this compound is particularly beneficial in SPAAC, as it can help to mitigate the often-hydrophobic nature of the strained cyclooctynes, improving their solubility and accessibility in aqueous environments.[1] Studies have also shown that the presence of a PEG linker can enhance the reaction kinetics of SPAAC.[12]

Quantitative Data

The efficiency and kinetics of click chemistry reactions are critical parameters for their successful application. While specific data for this compound is not always available, the following tables summarize representative quantitative data for CuAAC and SPAAC reactions.

Reaction Yields

Click chemistry reactions are known for their high yields, often approaching quantitative conversion.[2][10]

| Reaction | Reactants | Typical Yield | Reference(s) |

| CuAAC | m-PEG-azide + Terminal Alkyne | >95% | [2] |

| SPAAC | m-PEG-azide + DBCO | High to Quantitative | [13] |

| SPAAC | m-PEG-azide + BCN | High | [9] |

Reaction Kinetics

The kinetics of click chemistry reactions are typically described by second-order rate constants.

| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Factors Influencing Rate | Reference(s) |

| CuAAC | Azide + Terminal Alkyne | 1 - 100 | Copper catalyst, ligand, solvent, temperature | [3] |

| SPAAC | Azide + BCN | ~0.1 - 1.0 | Ring strain, solvent, temperature, azide electronics | [12] |

| SPAAC | Azide + DBCO | ~0.3 - 2.0 | Ring strain, solvent, temperature, azide electronics | [12] |

Note: The presence of a PEG linker has been shown to increase the rate of SPAAC reactions.[12]

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications.

General Protocol for CuAAC Bioconjugation

This protocol describes a typical procedure for conjugating an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

DMSO or DMF for stock solutions

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and this compound (typically a 2-10 fold molar excess of the azide).

-

Add the THPTA solution to the reaction mixture.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently mixed during this time.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or precipitation, to remove excess reagents and catalyst.

-

General Protocol for SPAAC Bioconjugation

This protocol outlines a typical procedure for conjugating a strained alkyne (DBCO or BCN)-modified biomolecule with this compound.

Materials:

-

Strained alkyne-modified biomolecule (DBCO or BCN)

-

This compound

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for stock solutions

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the strained alkyne-modified biomolecule in the reaction buffer to the desired concentration.

-

Prepare a 10 mM stock solution of this compound in DMSO or DMF.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the strained alkyne-modified biomolecule and this compound (typically a 2-10 fold molar excess of the azide).

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-12 hours. Reaction times will vary depending on the specific strained alkyne and reactants.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method, such as SEC or dialysis, to remove excess reagents.

-

Conclusion

This compound is a highly versatile and valuable reagent for researchers engaged in bioconjugation and drug development. Its ability to participate in both CuAAC and SPAAC reactions provides flexibility in experimental design, while its hydrophilic PEG linker offers significant advantages in terms of solubility and biocompatibility. By understanding the core mechanisms of action and utilizing optimized experimental protocols, scientists can effectively leverage the power of this compound to create novel and impactful molecular constructs.

References

- 1. labinsights.nl [labinsights.nl]

- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 3. pubs.acs.org [pubs.acs.org]

- 4. interchim.fr [interchim.fr]

- 5. This compound, 606130-90-9 | BroadPharm [broadpharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. DBCO-PEG4-DBCO [baseclick.eu]

basic principles of PEGylation using m-PEG4-azide

An In-depth Technical Guide to the Core Principles of PEGylation Using m-PEG4-azide

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, and small drugs. This bioconjugation technique is a widely adopted strategy in drug development to enhance the therapeutic properties of pharmaceuticals.[1][2] The attachment of the PEG polymer increases the hydrodynamic volume of the molecule, creating a shield that offers several advantages.[2] Key benefits include improved drug solubility and stability, prolonged circulatory half-life by reducing renal clearance, and decreased immunogenicity and antigenicity by masking epitopes from the immune system.[1][3][4] These modifications can lead to a reduced dosing frequency, improved patient tolerance, and enhanced therapeutic efficacy.[1][5]

This guide focuses on a specific, modern PEGylating agent: methoxy-PEG4-azide (this compound). This reagent utilizes "click chemistry," a class of bioorthogonal reactions, to achieve highly efficient and specific conjugation under mild, aqueous conditions.[6][7]

Core Principles of this compound and Click Chemistry

This compound is a heterobifunctional linker composed of three key parts: a methoxy (m) cap at one end, a short chain of four ethylene glycol units (PEG4), and a terminal azide (N3) group. The PEG4 spacer is hydrophilic, which helps to improve the solubility of the reagent and the final conjugate in aqueous buffers.[8][9]

The reactive handle of this molecule is the azide group. Azides are exceptionally stable in biological media and do not react with naturally occurring functional groups found in proteins or cells.[10] Instead, the azide group participates in a highly specific and efficient reaction with a complementary functional group, most commonly a strained alkyne, in a process known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[11][12] This reaction is a cornerstone of copper-free click chemistry.

The core mechanism is a [3+2] dipolar cycloaddition between the azide (the 1,3-dipole) and the strained alkyne (the dipolarophile), which forms a stable triazole linkage.[12] The reaction is "strain-promoted" because the high ring strain of cyclooctyne derivatives like BCN (bicyclo[6.1.0]nonyne) or DBCO (dibenzocyclooctyne) significantly lowers the activation energy, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[11][12] This bioorthogonality makes this compound an ideal tool for bioconjugation in complex biological samples.[8][10]

Caption: SPAAC reaction between this compound and an alkyne-modified molecule.

Experimental Protocols

The use of this compound for PEGylation is a multi-step process that requires initial modification of the target biomolecule. The following sections outline a general workflow.

Functionalization of the Target Biomolecule with a Strained Alkyne

Before PEGylation with this compound can occur, the target protein, peptide, or small molecule must be modified to introduce a strained alkyne handle (e.g., DBCO, BCN).

Methodology:

-

Reagent Selection : Choose an appropriate alkyne-containing reagent based on the available functional groups on the target biomolecule. For proteins, amine-reactive NHS esters (e.g., DBCO-PEG4-NHS ester) are commonly used to target lysine residues and the N-terminus.

-

Dissolution : Dissolve the target biomolecule in a suitable, amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4).

-

Reagent Preparation : Prepare a stock solution of the alkyne-NHS ester in a water-miscible organic solvent like DMSO or DMF.

-

Reaction : Add a 5 to 20-fold molar excess of the alkyne-NHS ester stock solution to the biomolecule solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to avoid denaturation of proteins.

-

Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification : Remove the excess, unreacted alkyne reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or ultrafiltration.[13]

PEGylation via Click Chemistry

Once the biomolecule is functionalized with a strained alkyne, it can be reacted with this compound.

Methodology:

-

Reagent Preparation : Prepare a stock solution of this compound in the reaction buffer or a compatible solvent like DMSO.

-

Reaction Setup : To the purified, alkyne-modified biomolecule, add a 1.5 to 5-fold molar excess of the this compound stock solution.

-

Incubation : Incubate the reaction mixture for 2 to 12 hours at room temperature (20-25°C) or 37°C with gentle agitation. Reaction progress can be monitored using analytical techniques like SDS-PAGE or HPLC.

-

Purification of the PEGylated Conjugate : After the reaction is complete, the final PEGylated conjugate must be purified from unreacted this compound and any non-PEGylated biomolecule.

-

Size-Exclusion Chromatography (SEC) : This is a highly effective method for separating the larger PEGylated conjugate from smaller, unreacted PEG reagents.[]

-

Ion-Exchange Chromatography (IEX) : This technique separates molecules based on charge. Since PEGylation can shield surface charges on a protein, IEX can effectively separate PEGylated species from their unmodified counterparts.[13][][15]

-

Hydrophobic Interaction Chromatography (HIC) : HIC can also be used as a supplementary purification tool, separating molecules based on hydrophobicity.[]

-

Caption: A flowchart of the key stages in a typical PEGylation experiment.

Characterization of the PEGylated Product

Several analytical techniques are essential to confirm the success of the conjugation and to characterize the final product.[2]

-

SDS-PAGE : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

-

HPLC : High-performance liquid chromatography, particularly SEC and reverse-phase (RP-HPLC), is used to assess the purity of the conjugate and quantify the degree of PEGylation.[16]

-

Mass Spectrometry (MS) : MS is a powerful tool for confirming the exact mass of the PEGylated conjugate, thereby determining the number of PEG chains attached (degree of PEGylation).[17][18]

-

NMR Spectroscopy : For smaller molecules, 1H NMR can be used to quantitatively determine the degree of PEGylation.[19]

-

Colorimetric Assays : Assays like the barium-iodide method can be used for the quantitative determination of PEG in a sample.[16][20]

Quantitative Data Summary

The effects of PEGylation are quantifiable and crucial for evaluating the success of the modification. The table below summarizes key parameters and the typical impact of PEGylation.

| Parameter | Typical Value / Observation | Analytical Method(s) | Reference |

| Molar Excess (Alkyne) | 5-20 fold excess over biomolecule | - | [21] |

| Molar Excess (this compound) | 1.5-5 fold excess over alkyne-biomolecule | - | - |

| Reaction Time (SPAAC) | 2-12 hours at room temperature | HPLC, MS | [21] |

| PEGylation Yield | Can be high (>90%) due to click chemistry efficiency | HPLC, SDS-PAGE | [22] |

| Increase in Hydrodynamic Radius | Significant increase, dependent on PEG size | SEC, DLS | [23] |

| Impact on In Vivo Half-Life | Substantial increase (e.g., >10 hours for a peptide) | Pharmacokinetic studies | [24] |

| Change in Binding Affinity | Can be reduced due to steric hindrance | ELISA, SPR | [25][26] |

| Degree of PEGylation (DOP) | Controlled by reaction stoichiometry | MS, HPLC, NMR | [17][19] |

Advantages and Logical Relationships of PEGylation

The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile. The attachment of this compound via click chemistry offers a highly controlled and efficient means to achieve this.

Key Advantages of this compound PEGylation:

-

High Specificity : The azide-alkyne reaction is bioorthogonal, preventing non-specific side reactions.[8]

-

High Efficiency : Click chemistry reactions proceed with high yields under mild, physiological conditions.[22]

-

Site-Specificity : The site of PEGylation can be precisely controlled by the initial placement of the alkyne handle on the biomolecule.

-

Improved Solubility : The hydrophilic PEG4 spacer enhances the aqueous solubility of the conjugate.[8][9]

Caption: Logical flow from the physical act of PEGylation to clinical benefits.

References

- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 4. creativepegworks.com [creativepegworks.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. This compound, 606130-90-9 | BroadPharm [broadpharm.com]

- 7. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 8. Methyltetrazine-PEG4-azide - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. mPEG4-Azide - CD Bioparticles [cd-bioparticles.net]

- 10. interchim.fr [interchim.fr]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. | Semantic Scholar [semanticscholar.org]

- 21. benchchem.com [benchchem.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. researchgate.net [researchgate.net]

- 24. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]

- 26. Pegylated Trastuzumab Fragments Acquire an Increased in Vivo Stability but Show a Largely Reduced Affinity for the Target Antigen [mdpi.com]

An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, a concept introduced by K.B. Sharpless in 2001.[1] This reaction facilitates the covalent linkage of two molecular building blocks—one functionalized with an azide and the other with a terminal alkyne—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[2] Its widespread adoption in drug discovery, bioconjugation, and materials science stems from its remarkable efficiency, mild reaction conditions, high regioselectivity, and tolerance of a vast array of functional groups.[1][3][4]

Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition, which demands harsh temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the CuAAC reaction exhibits a phenomenal rate acceleration of 10⁷ to 10⁸.[2][5] This allows the reaction to proceed readily under aqueous conditions, across a wide pH range (4-12), and at room temperature, making it exceptionally suitable for biological applications.[5][6]

The Core Mechanism: A Dinuclear Pathway

While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as the kinetically favored and operative mechanism.[1][2] Kinetic studies have revealed a second-order dependence on the copper concentration, which is a key indicator of a bimetallic involvement in the rate-determining step.[7] This dinuclear mechanism provides a more comprehensive explanation for the reaction's high fidelity and accelerated rate.[1]

The catalytic cycle involves several key steps:

-

Formation of Copper(I) Acetylide: The cycle begins with the reaction of a terminal alkyne with a copper(I) species to form a copper(I) acetylide. In the dinuclear mechanism, this further coordinates with a second copper(I) ion to form a dinuclear π,σ-bis(copper) acetylide complex.[1][6]

-

Azide Coordination: An organic azide then coordinates to one of the copper centers of the dinuclear acetylide complex.[8]

-

Cycloaddition: This is the crucial C-N bond-forming step. The coordinated azide undergoes a cycloaddition with the activated alkyne, passing through a six-membered copper metallacycle intermediate.[1][7]

-

Ring Contraction & Product Formation: The metallacycle intermediate undergoes a rapid ring contraction to form a more stable dinuclear copper triazolide.[1]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing it to re-enter the catalytic cycle.[1]

Data Presentation: Reaction Parameters and Comparison

The choice of reaction components is critical for optimizing the CuAAC reaction, especially in sensitive biological systems. The following tables summarize key quantitative data for catalysts, ligands, and a comparison with the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Table 1: Common Copper Sources and Ligands for CuAAC

| Component | Example(s) | Typical Loading | Key Characteristics |

|---|---|---|---|

| Copper(I) Source | CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | 1-5 mol% | Directly provides the active Cu(I) catalyst but can be sensitive to oxidation.[9] |

| Copper(II) Source | CuSO₄·5H₂O, Cu(OAc)₂ | 1-10 mol% | Requires an in situ reducing agent; less sensitive to air and more convenient.[8][9] |

| Reducing Agent | Sodium Ascorbate | 5-50 mol% (or excess) | The most common reductant for generating Cu(I) from Cu(II) in situ.[5][10] |

| Ligand | TBTA, THPTA, Bathophenanthroline | 1-5x molar excess to Cu | Stabilizes the Cu(I) oxidation state, prevents disproportionation, accelerates the reaction, and can improve solubility.[1][11][12] |

Table 2: Quantitative Comparison of CuAAC and SPAAC

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[13] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[13] |

| Typical Reaction Time | 30 minutes to a few hours[13] | 1 to 12 hours (can be longer)[13] |

| Typical Reactant Concentration | >10 µM[13] | Can be higher to achieve reasonable reaction rates[13] |

| Yields | Often near-quantitative[2] | Generally high, but can be lower than CuAAC[13] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[2][13] | Mixture of regioisomers (1,4 and 1,5)[13] |

| Biocompatibility | Limited by copper cytotoxicity, though ligands can mitigate this.[14][15] | Excellent; widely used for in vivo applications due to the absence of a metal catalyst.[16][17] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for a general bioconjugation reaction and a small-molecule synthesis.

Protocol 1: General CuAAC for Protein Bioconjugation

This protocol describes the conjugation of an azide-functionalized small molecule to an alkyne-modified protein in an aqueous buffer.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-containing small molecule (e.g., fluorescent dye, biotin) dissolved in DMSO

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[18]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50-100 mM in water)[11][19]

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[18][19]

-

Aminoguanidine stock solution (optional, to scavenge reactive byproducts) (e.g., 100 mM in water)[10]

Methodology:

-

Reaction Setup: In a microcentrifuge tube, dilute the alkyne-modified protein in buffer to the desired final concentration (e.g., 25-50 µM).[13]

-

Add Azide: Add the azide-containing molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[13]

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Combine the CuSO₄ and THPTA solutions to achieve a 1:5 molar ratio of copper to ligand. Let the mixture stand for 1-2 minutes.[10][18][19]

-

Add Catalyst: Add the catalyst premix to the protein/azide mixture. The final copper concentration should typically be between 50 and 250 µM.[10][11]

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration should be in the range of 2.5-5 mM.[10][19] If using, add aminoguanidine at this stage to a final concentration of ~1 mM.[19]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent azide.

-

Purification: Purify the resulting conjugate from excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification.

Protocol 2: Synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole

This protocol is a standard benchmark reaction for small molecule synthesis.

Materials:

-

Benzyl azide (1 equivalent)

-

Phenylacetylene (1.05 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equivalents)[1]

-

Sodium ascorbate (0.1 equivalents)[1]

-

Solvent: 1:1 mixture of water and t-butanol[1]

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve benzyl azide and phenylacetylene in the water/t-butanol solvent mixture.[1]

-

Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.[1]

-

Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. For these reactants, the product often precipitates out of the solution as a white solid over 12-24 hours.[1]

-

Workup and Purification: Once the reaction is complete, the solid product can be collected by simple filtration, washed with water, and then a cold non-polar solvent (like diethyl ether) to remove any unreacted starting materials. The product is typically pure enough without the need for column chromatography.[5]

Applications in Drug Development and Research

The CuAAC reaction has become an indispensable tool in modern chemical biology and pharmaceutical sciences.[20] Its reliability and bioorthogonality have enabled significant advancements in several key areas:

-

Drug Discovery: CuAAC is widely used for the rapid synthesis of compound libraries for high-throughput screening.[3][21] The triazole core is not just a linker but can act as a stable, non-hydrolyzable bioisostere for amide bonds, influencing the pharmacokinetic properties of drug candidates.[21]

-

Bioconjugation: The reaction is a premier method for conjugating molecules to biomacromolecules. This includes labeling proteins, nucleic acids, and glycans with fluorescent probes, affinity tags, or polyethylene glycol (PEG) chains.[4][18][22]

-

Antibody-Drug Conjugates (ADCs): Click chemistry provides a precise and efficient way to attach potent cytotoxic drugs to antibodies, creating highly targeted cancer therapeutics.[20][23]

-

Probe Development: It is instrumental in creating activity-based probes and imaging agents for studying biological processes and pathways within complex cellular environments.[24]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioclone.net [bioclone.net]

- 5. Click Chemistry [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jenabioscience.com [jenabioscience.com]

- 12. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 13. benchchem.com [benchchem.com]

- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 16. benchchem.com [benchchem.com]

- 17. vectorlabs.com [vectorlabs.com]

- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. broadpharm.com [broadpharm.com]

- 20. rjptonline.org [rjptonline.org]

- 21. researchgate.net [researchgate.net]

- 22. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]

- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 24. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, providing a robust and catalyst-free method for covalently linking molecules in complex biological systems.[1] Its high efficiency, selectivity, and biocompatibility have propelled its adoption across diverse fields, including chemical biology, materials science, and pharmacology.[2][] This guide offers a comprehensive overview of the core principles of SPAAC, a quantitative analysis of its kinetics, detailed experimental protocols, and its applications in drug development and life sciences research. The primary driving force for the reaction is the high ring strain of cyclooctynes, which allows the reaction to proceed rapidly at physiological temperatures without the need for cytotoxic copper catalysts often required in traditional click chemistry.[1][4]

Core Principles and Mechanism

SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a concerted pericyclic reaction between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[1] The reaction's efficiency stems from the high internal energy of the cyclooctyne ring. This strain lowers the activation energy of the cycloaddition, enabling it to occur spontaneously under physiological conditions (ambient temperature and aqueous environments).[][5][6] The resulting product is a stable triazole linkage.[]

A key advantage of SPAAC is its bioorthogonality; both the azide and the strained alkyne are abiotic functional groups that do not participate in side reactions with native biological molecules.[1][] This inertness ensures that the ligation is highly specific to the intended targets.

Quantitative Analysis of SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is critically dependent on the structure of the cyclooctyne. The rational design and synthesis of novel cyclooctynes are central to advancing SPAAC, with the goal of increasing reaction rates without compromising stability.[2] Reactivity is primarily governed by the degree of ring strain and electronic factors.[7] Modifications such as fusion to aromatic rings (e.g., DBCO) or the introduction of electron-withdrawing groups (e.g., fluorine atoms in DIFO) can dramatically accelerate the reaction.[8][9]

Comparative Reaction Rates of Common Cyclooctynes

The choice of cyclooctyne is a critical decision that directly impacts the efficiency of bioconjugation. The table below summarizes the reported second-order rate constants for several widely used cyclooctynes with benzyl azide, a standard reference azide.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | [7] |

| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | [7] |

| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | [7] |

| Biarylazacyclooctynone | BARAC | Moderate Rate | [10] |

| Difluorinated Cyclooctyne | DIFO | Fast Rate | [8] |

| Strained Alkyne-Containing CPP ([9+1]CPP) | [9+1]CPP | 2.2 x 10⁻³ (in DMSO) | [11] |

| Strained Alkyne-Containing CPP ([11+1]CPP) | [11+1]CPP | 4.5 x 10⁻⁴ (in DMSO) | [11] |

| Fluorinated Strained Alkyne CPP | fluor[11+1]CPP | 4.7 x 10⁻³ (in DMSO) | [11] |

| meta-linked Strained Alkyne CPP | m[9+1]CPP | 9.6 x 10⁻³ (in DMSO) | [11] |

Note: Reaction rates can vary significantly depending on the solvent, temperature, pH, and the specific structures of the azide and cyclooctyne derivatives used.[7][12]

Experimental Protocols

General Protocol for Protein Labeling with a DBCO-Functionalized Molecule

This protocol describes a general method for conjugating a small molecule (e.g., a fluorescent dye or biotin) functionalized with a DBCO-NHS ester to a protein containing a metabolically or synthetically incorporated azide group.[1]

Materials:

-

Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

-

DBCO-NHS ester of the molecule to be conjugated.

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Purification system (e.g., size-exclusion chromatography or dialysis) to remove excess reagent.

Methodology:

-

Protein Preparation: Ensure the azide-modified protein is solubilized in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[1]

-

DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in DMSO (e.g., 10 mM).[1]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the DBCO reagent stock solution to the protein solution.[13] The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[13] The optimal time and temperature may vary depending on the specific reactants.

-

Purification: Remove the unreacted DBCO reagent from the conjugated protein using size-exclusion chromatography, dialysis, or spin filtration.

-

Characterization: Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as mass spectrometry, UV-Vis spectroscopy, or SDS-PAGE analysis.

Protocol for Determining SPAAC Second-Order Rate Constants

The quantitative comparison of different cyclooctynes relies on the accurate determination of their reaction kinetics. The most common methods involve monitoring the change in concentration of reactants or products over time using Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Visible (UV-Vis) spectrophotometry.[6][7]

Methodology (via ¹H NMR):

-

Sample Preparation: Prepare a solution of the cyclooctyne and an internal standard of known concentration (e.g., dimethyl sulfone) in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11]

-

Reaction Initiation: Record an initial ¹H NMR spectrum (t=0). Then, add a known excess (typically 2-12 equivalents) of the azide reactant (e.g., benzyl azide) to the NMR tube.[11]

-

Data Acquisition: Acquire ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25°C).[11]

-

Data Analysis: Determine the concentration of the cyclooctyne at each time point by integrating a characteristic peak and comparing it to the integral of the internal standard.

-

Kinetic Plot: Plot the natural logarithm of the cyclooctyne concentration versus time. For a pseudo-first-order reaction (with a large excess of azide), this plot should be linear.

-

Rate Constant Calculation: The second-order rate constant (k₂) is calculated by dividing the negative slope of the line (the pseudo-first-order rate constant, k_obs) by the initial concentration of the azide.

Applications in Research and Drug Development

The versatility and biocompatibility of SPAAC have led to its widespread use in various applications, demonstrating significant potential in the pharmaceutical and biotechnology sectors.

-

Biomolecule Labeling: SPAAC is an ideal tool for labeling proteins, lipids, nucleic acids, and glycans without disrupting biological processes.[][14] This enables precise molecular tracking and visualization in living cells and tissues.[]

-

Drug Development and Delivery: SPAAC is highly beneficial for synthesizing targeted therapies, such as antibody-drug conjugates (ADCs).[][13] It allows for the specific and efficient attachment of cytotoxic drugs to targeting moieties like antibodies, minimizing off-target toxicity.[][15] Its ability to proceed under physiological conditions makes it an excellent choice for creating targeted drug delivery systems.[]

-

In Vivo Imaging: The catalyst-free nature of SPAAC makes it exceptionally well-suited for in vivo imaging applications. Researchers can label specific biomolecules within a living organism to study complex biological processes in real-time.[14]

-

Materials Science: SPAAC has been employed for the synthesis and surface modification of polymers, dendrimers, and nanoparticles, creating advanced functional materials for biomedical applications.[5][8]

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition has firmly established itself as a powerful and versatile click chemistry tool.[6] Its bioorthogonality, catalyst-free nature, and operational simplicity have made it a cornerstone of modern bioconjugation. For researchers and professionals in drug development, SPAAC offers a reliable method for the precise construction of complex biomolecular architectures, from fluorescently labeled proteins for imaging to sophisticated antibody-drug conjugates for targeted cancer therapy. The continued development of novel cyclooctynes with even faster kinetics and improved stability promises to further expand the horizon of SPAAC's applications in science and medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 5. jcmarot.com [jcmarot.com]

- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. vectorlabs.com [vectorlabs.com]

- 15. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide to the Storage and Stability of m-PEG4-azide Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of m-PEG4-azide solutions. Understanding these parameters is essential for ensuring the integrity, reactivity, and reproducibility of experiments involving this versatile PEGylating agent in research, drug development, and bioconjugation applications.

Introduction to this compound

This compound (1-azido-2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethane) is a discrete polyethylene glycol (dPEG®) reagent containing a terminal azide group. The tetraethylene glycol spacer is hydrophilic, conferring enhanced solubility in aqueous media to molecules it is conjugated to. The azide moiety is a versatile functional group that participates in highly selective and efficient ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), as well as the Staudinger ligation. These characteristics make this compound a valuable tool in drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs).

Recommended Storage and Handling

Proper storage and handling are paramount to prevent the degradation of this compound and ensure its reactivity.

Summary of Recommended Storage Conditions:

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1][2][3][4] Short-term storage at 4°C is acceptable for labeled proteins.[2] | Minimizes thermal decomposition and slows down potential side reactions.[2] |

| Light | Store protected from light.[5] | Organic azides can be sensitive to photolytic decomposition, especially upon prolonged exposure to light.[6] |

| Moisture | Store in a desiccated environment. | The PEG component can be hygroscopic, and moisture can potentially lead to hydrolysis of the compound or packaging materials over extended periods. |

| In Solution | For stock solutions (e.g., in DMSO or DMF), store at -20°C or -80°C .[6] Use within one to six months depending on the storage temperature.[6] | Prevents degradation in solution and maintains the integrity of the reagent. Repeated freeze-thaw cycles should be avoided. |

| Atmosphere | For neat oil or solid, storing under an inert gas (e.g., argon or nitrogen) is good practice. | Minimizes oxidation of the PEG backbone over long-term storage. |

Stability of this compound Solutions

The stability of this compound is influenced by several factors, including temperature, pH, the presence of reducing agents, and exposure to light.

Thermal Stability

Organic azides are energetic compounds, and their thermal stability is a critical consideration for safe handling and storage. The stability is influenced by the molecule's carbon-to-nitrogen ratio; a higher ratio generally indicates greater stability. This compound, with a C/N ratio of 3, is considered relatively stable under normal laboratory and storage conditions. However, elevated temperatures can lead to decomposition.

Qualitative Thermal Stability Data:

| Compound Class | General Thermal Stability | Decomposition Onset | Notes |

| Alkyl Azides (low N content) | Relatively stable | > 175°C | This compound falls into this category.[2] |

| Organic Azides with Electron-Withdrawing Groups | Lower thermal stability | Varies, can be significantly lower | The methoxy group in this compound is electron-donating, which contributes to its stability. |

Chemical Stability and Compatibility

The azide functional group is generally stable under a wide range of reaction conditions, which is a key advantage in bioconjugation. However, there are notable incompatibilities.

Summary of Chemical Compatibility:

| Reagent/Condition | Compatibility | Rationale and Potential Degradation Pathway |

| Acids | Incompatible | Protonation of the azide can form hydrazoic acid (HN₃), which is highly toxic and explosive.[3] |

| Reducing Agents (e.g., DTT, TCEP) | Incompatible | Thiols can reduce the azide group to a primary amine. This reaction is quantitative and is sometimes used intentionally.[7] |

| Heavy Metals (e.g., Copper, Lead) | Use with caution | Can form heavy metal azides, which are shock-sensitive and explosive. In CuAAC, the copper is catalytic and complexed by ligands, mitigating this risk. |

| Halogenated Solvents (e.g., Dichloromethane) | Avoid for reactions | Can potentially form highly unstable di- and tri-azidomethane. |

| Common Organic Solvents (DMSO, DMF, Acetonitrile) | Compatible | These are suitable solvents for preparing stock solutions. |

| Aqueous Buffers (e.g., PBS) | Generally Compatible | Stable in neutral and slightly basic aqueous buffers. Avoid acidic buffers. |

Photolytic Stability

Exposure to light, particularly UV light, can lead to the decomposition of organic azides. While this compound is not exceptionally photosensitive, prolonged exposure to direct laboratory light or sunlight should be avoided. Photolytic decomposition can lead to the formation of nitrenes, which are highly reactive species. Some studies have shown that peptidic alkyl azides can degrade even under mild exposure to laboratory light, leading to the formation of aldehydes and monoacyl aminals.[6]

Potential Degradation Pathways

The primary degradation pathways for this compound involve the azide group and, to a lesser extent, the PEG backbone.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for quantitatively assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is a common and effective technique.

General Workflow for a Forced Degradation Study